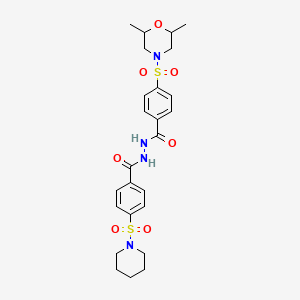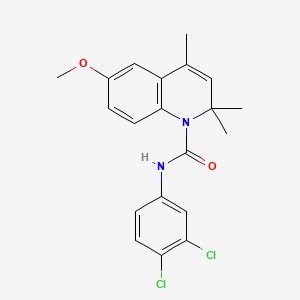![molecular formula C18H17BrO4 B11662112 (2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B11662112.png)
(2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid: is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a bromophenyl group, an ethoxyphenyl group, and a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 3-ethoxyphenol as the primary starting materials.
Etherification: 4-bromophenol is reacted with methanol in the presence of a base to form 4-(4-bromophenyl)methoxyphenol.
Esterification: 3-ethoxyphenol is then esterified with acetic anhydride to form 3-ethoxyphenyl acetate.
Condensation: The two intermediates are then subjected to a condensation reaction with acrylic acid in the presence of a base to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}propanoic acid.
Reduction: Formation of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}propanoic acid.
Substitution: Formation of 3-{4-[(4-methoxyphenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid exerts its effects is primarily through its interaction with specific molecular targets. The bromophenyl and ethoxyphenyl groups allow the compound to bind to enzymes and receptors, modulating their activity. The prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
4,4’-Dichlorobenzophenone: Shares a similar aromatic structure but lacks the ethoxy and prop-2-enoic acid groups.
Bromomethyl methyl ether: Contains a bromine atom and an ether linkage but differs significantly in overall structure.
Uniqueness:
- The combination of bromophenyl, ethoxyphenyl, and prop-2-enoic acid groups in (2E)-3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}prop-2-enoic acid provides a unique set of chemical properties and reactivity patterns that are not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C18H17BrO4 |
|---|---|
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H17BrO4/c1-2-22-17-11-13(6-10-18(20)21)5-9-16(17)23-12-14-3-7-15(19)8-4-14/h3-11H,2,12H2,1H3,(H,20,21)/b10-6+ |
Clé InChI |
NPHMHCSWUARTTM-UXBLZVDNSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=C(C=C2)Br |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Benzyloxy-phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B11662036.png)
![4-(4-{[2-(4-bromo-3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B11662037.png)
![Methyl 6-tert-butyl-2-{[(3-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662038.png)

![1-(4-fluorophenyl)-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11662049.png)
![(Z)-methyl 4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzoate](/img/structure/B11662054.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11662069.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662077.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662092.png)


![(4E)-4-[4-(diethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11662108.png)
![4-[(Benzylsulfanyl)methyl]-N'-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B11662116.png)
